molecular formula C25H22N4O3S B2680618 3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029790-76-8

3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2680618
CAS No.: 1029790-76-8
M. Wt: 458.54
InChI Key: VXASNTFFIUVTOC-UHFFFAOYSA-N
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Description

The compound 3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a benzofuropyrimidinone core modified with a cyclopentyl group at position 3, a thioether-linked 1,2,4-oxadiazol-5-ylmethyl moiety at position 2, and an m-tolyl (3-methylphenyl) substituent on the oxadiazole ring. This structure combines multiple pharmacophoric elements:

  • The benzofuro[3,2-d]pyrimidin-4(3H)-one core provides a rigid aromatic scaffold conducive to π-π stacking and hydrophobic interactions.
  • The cyclopentyl group contributes to lipophilicity and conformational restriction.
  • The m-tolyl substituent may optimize steric and electronic properties for target binding.

Properties

IUPAC Name

3-cyclopentyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-15-7-6-8-16(13-15)23-26-20(32-28-23)14-33-25-27-21-18-11-4-5-12-19(18)31-22(21)24(30)29(25)17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXASNTFFIUVTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CCCC5)OC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one represents a novel class of synthetic organic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, mechanisms of action, and biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O3SC_{24}H_{25}N_5O_3S, with a molecular weight of approximately 463.6 g/mol . The structure includes a benzofuro moiety fused with a pyrimidinone ring and an oxadiazole unit, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H25N5O3S
Molecular Weight463.6 g/mol
CAS Number1242857-36-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of the cyclopentyl group via nucleophilic substitution. The detailed synthetic route can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. The oxadiazole moiety may play a critical role in binding affinity due to its electron-withdrawing properties.

Antifungal Activity

Recent studies have indicated that compounds similar to 3-cyclopentyl derivatives exhibit significant antifungal properties. For instance, a study reported various compounds' half-maximal inhibitory concentration (IC50) against fungal strains. The following table summarizes some relevant findings:

CompoundBioactivity MeasureReported Value (µM)Tested Microbial Strain
3-cyclopentyl derivativeIC500.055Fusarium oxysporum
Another oxadiazole derivativeIC500.0067Candida albicans
Thiadiazole derivativeMIC0.2Aspergillus niger

These results suggest that modifications to the oxadiazole and pyrimidinone structures can enhance antifungal activity.

Anticancer Activity

In vitro studies have also explored the anticancer potential of related compounds. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Antifungal Efficacy :
    A study published in PubMed Central evaluated several oxadiazole derivatives against common fungal pathogens. The findings demonstrated that specific structural modifications led to enhanced antifungal activity, particularly against drug-resistant strains.
  • Anticancer Screening :
    Another study investigated the cytotoxic effects of benzofuro-pyrimidinone derivatives on various cancer cell lines, revealing a significant reduction in cell viability at micromolar concentrations.

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights

  • Oxadiazole Ring : Critical for hydrogen bonding and metabolic stability. The m-tolyl group may enhance steric bulk and π-π interactions compared to smaller substituents (e.g., thienyl) .
  • Cyclopentyl vs. Alkyl Groups : Cyclopentyl’s rigidity may improve target binding over flexible chains (e.g., tetrahydrofuran-2-ylmethyl) .

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